molecular formula C9H14ClN B1628364 1-Butylpyridinium-D14 chloride CAS No. 312623-96-4

1-Butylpyridinium-D14 chloride

Cat. No.: B1628364
CAS No.: 312623-96-4
M. Wt: 185.75 g/mol
InChI Key: POKOASTYJWUQJG-CBZSTONXSA-M
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Description

1-Butylpyridinium-D14 chloride is a deuterated form of 1-butylpyridinium chloride, belonging to the family of pyridinium-based ionic liquids. This compound is characterized by the substitution of hydrogen atoms with deuterium, resulting in a molecular formula of C9D14ClN and a molecular weight of 185.75 g/mol . It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpyridinium-D14 chloride can be synthesized through the alkylation of pyridine with butyl chloride in the presence of a deuterated solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution reaction. The product is then purified through recrystallization or distillation to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of deuterated solvents and reagents ensures the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Butylpyridinium-D14 chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butylpyridinium-D14 chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-butylpyridinium-D14 chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The deuterium atoms enhance the stability and reactivity of the compound, making it suitable for various applications. The pathways involved include the formation of stable complexes with metal ions and the facilitation of electron transfer reactions.

Comparison with Similar Compounds

    1-Butylpyridinium chloride: The non-deuterated form with similar chemical properties but different isotopic composition.

    1-Ethyl-3-methylimidazolium chloride: Another ionic liquid with a different cation structure.

    1-Butyl-3-methylimidazolium chloride: A similar ionic liquid with a different cation structure

Uniqueness: 1-Butylpyridinium-D14 chloride is unique due to its deuterium content, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name

2,3,4,5,6-pentadeuterio-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)pyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKOASTYJWUQJG-CBZSTONXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584057
Record name 1-(~2~H_9_)Butyl(~2~H_5_)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312623-96-4
Record name 1-(~2~H_9_)Butyl(~2~H_5_)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Butylpyridinium chloride-d14
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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